molecular formula C21H19NO4 B1459121 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid CAS No. 859842-09-4

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid

Cat. No. B1459121
CAS RN: 859842-09-4
M. Wt: 349.4 g/mol
InChI Key: PVYRHLYBXKFNPL-UHFFFAOYSA-N
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Description

The compound “2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid” is a complex organic molecule. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of amine groups .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name: N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(1,3-thiazol-2-yl)alanine . This indicates that the molecule contains a fluorenyl group (a type of polycyclic aromatic hydrocarbon), a methoxy group (an ether derivative), a carbonyl group (indicating the presence of a ketone or aldehyde), and an alanine residue (an amino acid). The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 394.45 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for research on this compound are not specified in the available literature. Given its complex structure and the presence of an Fmoc-protected amino acid, it could potentially be of interest in the field of peptide synthesis or medicinal chemistry .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYRHLYBXKFNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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